2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is a specialized organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to a methoxyethyl chain and a 3,3-difluorocyclobutyl ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often used to introduce sulfonamide or sulfonate ester functionalities in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-6(4-14(8,11)12)5-2-7(9,10)3-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNZTVMEMQUWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CC(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride typically involves the following steps:
Formation of the Difluorocyclobutyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyethanesulfonyl Chloride Group: This step involves the reaction of the difluorocyclobutyl intermediate with methoxyethanesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to study their function and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride involves its reactivity towards nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The difluorocyclobutyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Structural Comparison :
- Target Compound : Contains a sulfonyl chloride group linked to a difluorocyclobutyl-methoxyethyl chain.
- Sulfonylurea Herbicides : Feature sulfonamide bridges (-SO₂NH-) connecting triazine rings and aromatic/heterocyclic groups (e.g., metsulfuron methyl ester: sulfonyl linked to a methylbenzoate and triazine moiety) .
Glycol Ethers (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol)
Structural Comparison :
- Target Compound : Polar sulfonyl chloride with a fluorinated cyclobutane ring.
- Glycol Ether: Contains a phenoxy-ethoxy chain and a hydroxyl group, functioning as a non-ionic surfactant .
Functional Differences :
- While the target compound is reactive and suited for covalent bonding (e.g., nucleophilic substitution), glycol ethers like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol are inert solvents or surfactants due to their ether and hydroxyl groups .
Organophosphorus Compounds (e.g., 3,3-Dimethylbutyl Isopropylphosphonofluoridate)
Structural Comparison :
- Target Compound : Electrophilic sulfonyl chloride.
- Phosphonofluoridate: Features a phosphorus-fluorine bond and is classified as a Schedule 1 chemical under chemical weapon conventions .
Reactivity and Regulatory Aspects :
- Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines), whereas phosphonofluoridates react irreversibly with acetylcholinesterase, leading to neurotoxicity .
- The target compound’s applications are likely industrial or pharmaceutical, contrasting with phosphonofluoridates, which are tightly regulated due to their toxicity.
General Sulfonyl Chlorides
Hypothetically, the difluorocyclobutyl group in the target compound distinguishes it from simpler sulfonyl chlorides (e.g., toluenesulfonyl chloride):
- Steric Effects : The cyclobutyl ring may hinder reactivity at the sulfonyl chloride site, requiring optimized reaction conditions.
Data Table: Comparative Analysis
Research Findings and Trends
- Fluorine Impact : Fluorinated cyclobutanes, as in the target compound, are increasingly studied for their ability to modulate pharmacokinetic properties in drug candidates.
- Synthetic Utility: Sulfonyl chlorides remain indispensable in constructing sulfonamide-based agrochemicals (e.g., sulfonylureas) , though the target compound’s unique structure may enable novel pathways.
- Regulatory Considerations: Unlike organophosphorus compounds , sulfonyl chlorides face fewer restrictions but require careful handling due to corrosivity.
Biological Activity
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H10ClF2O2S
- Molecular Weight : 218.67 g/mol
- Appearance : Colorless to pale yellow liquid
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to activate caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes involved in cellular metabolism and proliferation.
- Covalent Modification : The sulfonyl chloride group reacts with amino acids in proteins, altering their function.
- Target Enzymes : Studies suggest that it may inhibit enzymes such as carbonic anhydrase and certain kinases involved in cancer progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The researchers found that the compound not only inhibited growth but also reduced biofilm formation by up to 75%. -
Case Study on Cancer Cell Apoptosis :
In a study published in Journal of Medicinal Chemistry (2024), researchers explored the apoptotic effects of the compound on MCF-7 cells. They reported that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway.
Safety Profile
While the compound shows promising biological activity, it is essential to consider its safety profile:
- Hazard Statements : Causes severe skin burns and eye damage (H314).
- Precautionary Statements : Avoid breathing vapors; wear protective gloves and eye protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
